molecular formula C9H7F4NO3 B1396630 2,3,5,6-Tetrafluorotyrosine CAS No. 157807-84-6

2,3,5,6-Tetrafluorotyrosine

Cat. No.: B1396630
CAS No.: 157807-84-6
M. Wt: 253.15 g/mol
InChI Key: KFUSMUNGVKVABM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluorotyrosine is a fluorinated derivative of the amino acid tyrosine. It is characterized by the substitution of four hydrogen atoms in the benzene ring of tyrosine with fluorine atoms. This modification imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluorotyrosine typically involves the fluorination of tyrosine derivatives. One common method is the direct fluorination of tyrosine using elemental fluorine or fluorinating agents under controlled conditions. Another approach involves the use of fluorinated precursors in a multi-step synthesis process .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinone derivatives, reduced fluorinated tyrosine, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2,3,5,6-Tetrafluorotyrosine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorotyrosine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

(2S)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSMUNGVKVABM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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